Elzasonan
Description
Contextualization within 5-Hydroxytryptamine Receptor Antagonist Research
The 5-hydroxytryptamine (serotonin) system plays a crucial role in regulating various physiological and behavioral functions. wikipedia.org Serotonin (B10506) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels, and their modulation has been a significant area of pharmacological research for the treatment of various central nervous system disorders. wikipedia.org
Within this field, 5-HT receptor antagonists, which block the activity of these receptors, have been investigated for their potential therapeutic applications. wikipedia.orgpatsnap.com Elzasonan's activity as a selective antagonist of the 5-HT₁B and 5-HT₁D receptors positions it within this area of research. wikipedia.orgpatsnap.com These specific receptor subtypes are of interest due to their roles as autoreceptors and heteroreceptors, influencing serotonin release and the activity of other neurotransmitter systems. wikipedia.org
Historical Perspective of This compound (B146119) in Preclinical Drug Discovery Efforts
This compound was under development by Pfizer, initially investigated for the potential treatment of depression. wikipedia.orgncats.io Its identification as a potent and selective antagonist of 5-HT₁B and 5-HT₁D receptors in in vitro studies supported its progression into preclinical in vivo studies, which aimed to demonstrate enhanced 5-HT neurotransmission. researchgate.nettandfonline.com
Preclinical drug discovery involves a series of laboratory and animal studies to assess a compound's potential efficacy and safety before human trials. delta4.aiupjs.sk The history of drug discovery has evolved from empirical approaches to more targeted strategies based on understanding biological targets. delta4.ainih.gov this compound's development pathway reflects this, focusing on its specific interaction with 5-HT₁B and 5-HT₁D receptors. wikipedia.orgpatsnap.com Despite showing promise in preclinical models, the development of this compound was ultimately discontinued, possibly due to factors such as poor efficacy observed in later stages. wikipedia.orgncats.io
Rationale for Ongoing Academic Investigation of this compound and its Analogs
Despite the cessation of its clinical development by Pfizer, this compound and its related compounds remain subjects of academic investigation. The rationale for this continued research is multifaceted.
Firstly, this compound serves as a valuable tool for understanding the specific roles of 5-HT₁B and 5-HT₁D receptors in various physiological and pathological processes. Its selectivity allows researchers to probe the functions of these receptors more precisely in experimental settings.
Secondly, the detailed metabolic profile of this compound, which has been studied in both animals and humans, provides insights into drug metabolism pathways. tandfonline.comresearchgate.netnih.gov Studies have identified major metabolic pathways, including aromatic hydroxylation, N-oxidation, N-demethylation, and the formation of a novel cyclized indole (B1671886) metabolite. tandfonline.comresearchgate.netnih.gov Understanding the metabolism of compounds like this compound contributes to the broader knowledge base of pharmacokinetics and drug disposition, which is crucial for the design of future drug candidates. tandfonline.comresearchgate.netnih.gov
Furthermore, this compound's history in preclinical development, even with the eventual discontinuation, provides case study material for analyzing the challenges and complexities inherent in drug discovery. delta4.ai Academic research can explore why compounds with promising preclinical data may not succeed in clinical trials, contributing to the refinement of future drug discovery strategies. delta4.ai The investigation of this compound's analogs may also lead to the identification of compounds with improved pharmacological properties or a better understanding of the structure-activity relationships within this class of 5-HT receptor antagonists.
Academic investigation is often driven by the desire to fill gaps in existing knowledge and explore new perspectives on previously studied compounds. enago.comservicescape.commwediting.comeditage.com The study of this compound allows researchers to delve deeper into the intricacies of 5-HT receptor pharmacology and the metabolic fate of this specific chemical scaffold, contributing to the foundational understanding of neuroscience and medicinal chemistry. enago.comservicescape.commwediting.comeditage.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMPSWMHXUWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861539 | |
| Record name | 4-(3,4-Dichlorophenyl)-2-{[2-(4-methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Design Principles of Elzasonan
Elzasonan (B146119) Synthetic Pathways and Methodologies
The synthesis of this compound involves a multi-step process that strategically builds the complex spirocyclic and acylated amino acid moieties of the molecule. While the precise, proprietary industrial synthesis route is not publicly detailed, the construction of analogous compounds reported in scientific and patent literature allows for a comprehensive understanding of the likely synthetic strategies employed. The core of these strategies revolves around the creation of the key 5-azaspiro[2.5]octane-8-carboxamide scaffold and the subsequent coupling with a protected amino acid derivative.
Key Synthetic Reactions and Intermediate Compounds
The synthesis of this compound likely proceeds through a convergent pathway, where the spirocyclic core and the N-acyl side chain are synthesized separately and then coupled.
Key Intermediates:
(5S)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-8-carboxylic acid: This is a crucial chiral intermediate. Its synthesis often starts from a protected piperidine (B6355638) derivative, which undergoes a spirocyclization reaction.
(2S)-2-amino-3-hydroxypropanoic acid (L-Serine) derivative: The synthesis requires a protected form of L-serine, where the amine and hydroxyl groups are masked with suitable protecting groups (e.g., Boc for the amine and a silyl (B83357) ether for the hydroxyl) to prevent unwanted side reactions during coupling.
3,5-Difluorophenylacetic acid: This commercially available reagent provides the terminal aromatic moiety of the molecule.
Key Synthetic Reactions:
Spirocyclization: The formation of the 5-azaspiro[2.5]octane ring system is a critical step. This can be achieved through various methods, including intramolecular cyclization of a suitably functionalized piperidine derivative. For instance, a piperidin-4-one can be converted to an exocyclic methylene (B1212753) derivative, followed by cyclopropanation.
Amide Bond Formation (Peptide Coupling): This is a recurring and central reaction in the synthesis of this compound. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are employed to couple the carboxylic acid of one intermediate with the amine of another. This is used to:
Couple the protected L-serine derivative to the spirocyclic amine.
Couple 3,5-difluorophenylacetic acid to the deprotected amine of the serine moiety.
Form the final carboxamide at the 8-position of the spirocycle.
Protection and Deprotection: Throughout the synthesis, various protecting groups are used to mask reactive functional groups (amines, hydroxyls, carboxylic acids) to ensure regioselectivity. Common protecting groups include tert-butoxycarbonyl (Boc) for amines and benzyl (B1604629) or silyl ethers for hydroxyl groups. Their removal (deprotection) is achieved under specific conditions (e.g., acidic conditions for Boc, hydrogenolysis for benzyl ethers).
A plausible synthetic sequence would involve the acylation of the spirocyclic amine with the protected N-(3,5-difluorophenylacetyl)-L-serine, followed by the formation of the primary amide at the C8 position and final deprotection steps.
Stereochemical Considerations in Synthesis
This compound possesses multiple stereocenters, and its biological activity is highly dependent on the correct stereochemistry. The key chiral centers are at the C5 and C8 positions of the spirocyclic ring and the alpha-carbon of the serine-derived moiety.
Asymmetric Synthesis: To achieve the desired stereoisomer, the synthesis must employ stereoselective methods. This can be accomplished by:
Using Chiral Starting Materials: The synthesis often starts with enantiomerically pure precursors, such as a derivative of L-serine.
Chiral Resolution: A racemic mixture of a key intermediate, such as the 5-azaspiro[2.5]octane-8-carboxylic acid, can be resolved into its constituent enantiomers using chiral resolving agents or chiral chromatography.
Asymmetric Catalysis: Modern synthetic methods may employ asymmetric catalysts to induce stereoselectivity in key bond-forming reactions, such as the cyclopropanation to form the spirocycle.
Maintaining the stereochemical integrity of these centers throughout the multi-step synthesis is paramount and requires careful selection of reagents and reaction conditions to avoid racemization.
Precursor Chemistry and Reaction Mechanisms Relevant to this compound Formation
The formation of the amide bonds in this compound is a cornerstone of its synthesis. The mechanism of this reaction, typically facilitated by a carbodiimide (B86325) reagent like EDC, involves the activation of the carboxylic acid. The carboxylic acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and the release of a urea (B33335) byproduct. The addition of reagents like HOBt can improve efficiency and reduce side reactions by forming an activated ester intermediate, which is less prone to racemization.
The formation of the spirocyclic core involves reactions that are well-established in organic synthesis. For example, a Corey-Chaykovsky reaction using a sulfur ylide on a piperidin-4-one precursor could form the spiro-fused cyclopropane (B1198618) ring.
Advanced Spectroscopic and Chromatographic Methods for Synthetic Intermediate and Product Characterization
To ensure the purity and confirm the structure of this compound and its synthetic intermediates, a suite of advanced analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compounds, confirming their elemental composition. MS/MS fragmentation patterns can also provide structural information.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compounds. Chiral HPLC, using a stationary phase with a chiral selector, is essential for determining the enantiomeric excess of the final product and chiral intermediates.
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
| Analytical Technique | Purpose in this compound Synthesis |
| 1H and 13C NMR | Structural elucidation of intermediates and final product. |
| 2D NMR (COSY, HSQC) | Confirmation of atomic connectivity. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and formula confirmation. |
| HPLC | Purity assessment and separation of isomers. |
| Chiral HPLC | Determination of enantiomeric purity. |
| X-ray Crystallography | Absolute stereochemical confirmation. |
Structural Motifs and Rational Design in this compound Chemistry
The design of this compound is a clear example of rational drug design targeting the 5-HT1B receptor. The blockade of terminal 5-HT1B autoreceptors is a therapeutic strategy for enhancing serotonin (B10506) neurotransmission, which is believed to be beneficial in treating depression and other psychiatric disorders.
Spirocyclic Scaffold: The rigid 5-azaspiro[2.5]octane core is a key structural motif. This spirocyclic system serves to orient the other functional groups in a specific three-dimensional arrangement that is optimal for binding to the 5-HT1B receptor. The rigidity of the scaffold reduces the entropic penalty upon binding, potentially leading to higher affinity.
N-Acyl Side Chain: The N-acyl side chain, incorporating the L-serine derivative and the 3,5-difluorophenylacetyl group, provides crucial interactions with the receptor's binding pocket. The amide bonds can act as hydrogen bond donors and acceptors.
Fluorinated Phenyl Ring: The 3,5-difluorophenyl group is a common feature in modern medicinal chemistry. The fluorine atoms can modulate the electronic properties and metabolic stability of the molecule. They can also engage in specific interactions within the receptor binding site, such as orthogonal multipolar interactions.
Carboxamide Group: The primary carboxamide at the C8 position of the spirocycle is likely another key interaction point with the receptor, potentially forming hydrogen bonds with amino acid residues in the binding pocket.
Molecular and Cellular Mechanisms of Elzasonan Action
Elzasonan's Selective Antagonism of 5-Hydroxytryptamine Receptor Subtypes
This compound (B146119) is recognized primarily for its antagonist activity at 5-HT1B and 5-HT1D receptors. nih.govwikipedia.org These two receptor subtypes share a high degree of amino acid homology, which often results in ligands demonstrating similar binding properties for both. researchgate.net The development of selective antagonists like this compound has been crucial for elucidating the specific physiological roles of these receptors. researchgate.net
This compound exhibits potent and selective antagonism of 5-HT1B receptors in in vitro models. researchgate.net The 5-HT1B receptor functions as a presynaptic autoreceptor on serotonergic neurons; its activation by serotonin (B10506) inhibits further release of the neurotransmitter. researchgate.netgenome.jp By blocking this receptor, this compound prevents this negative feedback mechanism, thereby increasing the concentration of serotonin in the synaptic cleft. researchgate.net This action is expected to produce a more rapid elevation of serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs), which rely on blocking the reuptake transporter. researchgate.net The development of selective 5-HT1B antagonists like this compound was pursued as a potential therapeutic strategy for major depressive disorder (MDD). researchgate.netnih.govresearchgate.net
Similar to its action at the 5-HT1B receptor, this compound also acts as an antagonist at the 5-HT1D receptor subtype. nih.govunibo.it Human 5-HT1B and 5-HT1D receptors are pharmacologically similar, and many compounds show affinity for both. researchgate.net The precise functional consequences of 5-HT1D antagonism by this compound are less detailed in the provided literature, but this receptor is also implicated in the regulation of serotonergic activity. unibo.it Both 5-HT1B and 5-HT1D receptors are considered important therapeutic targets. researchgate.net
Receptor Binding Kinetics and Thermodynamics of this compound in In Vitro Systems
This compound-Mediated Modulation of Serotonergic Neurotransmission Pathways
The primary mechanism by which this compound modulates serotonergic pathways is through its blockade of presynaptic 5-HT1B autoreceptors. researchgate.net These receptors are localized on the terminals of serotonergic neurons and act as a crucial negative feedback control system. genome.jp When synaptic serotonin levels rise, serotonin binds to these autoreceptors, triggering a signaling cascade that inhibits further serotonin release. researchgate.netgenome.jp
This compound, as an antagonist, binds to these 5-HT1B receptors without activating them, effectively preventing serotonin from exerting its inhibitory effect. researchgate.net This disinhibition of the neuron terminal results in an increase in the firing rate and an enhanced release of serotonin into the synapse. researchgate.net Preclinical in vivo studies have confirmed that this antagonism leads to enhanced 5-HT neurotransmission. researchgate.netresearchgate.net This modulation of neurotransmitter release is a key component of its intended therapeutic effect. researchgate.net
Intracellular Signaling Cascades Influenced by this compound Receptor Antagonism
The 5-HT1 receptor family, including the 5-HT1B and 5-HT1D subtypes, is coupled to inhibitory G-proteins (Gi/o). nih.gov When an agonist (like serotonin) binds to these receptors, the G-protein is activated, which in turn inhibits the enzyme adenylyl cyclase. nih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net
As an antagonist, this compound blocks the receptor and prevents this serotonin-induced, Gi/o-mediated inhibition of adenylyl cyclase. Consequently, this compound's presence prevents the decrease in cAMP levels that would normally occur upon receptor activation. While this compound itself does not directly stimulate these pathways, its blocking action interferes with serotonin's ability to regulate these intracellular signaling events. Other signaling cascades implicated in mood disorders, such as the extracellular signal-regulated kinase (ERK) mitogen-activated protein (MAP) kinase pathway, are known to be influenced by mood stabilizers, but a direct link to this compound's action is not specified in the search results. wisc.edu
Comparative Receptor Pharmacology of this compound with Related Ligands
The pharmacological profile of this compound can be understood by comparing it to other compounds that interact with 5-HT1B and 5-HT1D receptors. These include other antagonists as well as non-selective ligands and agonists.
| Compound | Class | Primary Target(s) | Notes |
|---|---|---|---|
| This compound | Antagonist | 5-HT1B / 5-HT1D | Potent and selective antagonist. researchgate.netnih.gov |
| Methiothepin | Antagonist | 5-HT1B / 5-HT1D | Non-selective 5-HT receptor antagonist. researchgate.net |
| Ketanserin | Antagonist | 5-HT1B / 5-HT1D | Non-selective 5-HT receptor antagonist. researchgate.net |
| Ritanserin | Antagonist | 5-HT1B / 5-HT1D | Non-selective 5-HT receptor antagonist. researchgate.net |
| Sumatriptan | Agonist | 5-HT1B / 5-HT1D | Non-selective agonist, used as an anti-migraine drug. researchgate.net |
Biotransformation and Metabolic Pathways of Elzasonan
Identification and Structural Elucidation of Elzasonan (B146119) Metabolites
Following the administration of radiolabelled this compound to healthy male subjects, the compound was found to be heavily metabolized. nih.gov Analysis of plasma and excreta using mass spectrometry and NMR spectroscopy has enabled the structural elucidation of its various metabolites. nih.gov Unchanged this compound accounts for only a minor fraction of the material found in urine and feces, indicating comprehensive metabolic conversion. researchgate.net The identified metabolites account for a significant percentage of the total radioactivity extracted from urine, feces, and plasma. researchgate.net
Among the various products of biotransformation, three metabolites have been identified as particularly significant: 5-hydroxythis compound (M3), a novel cyclized indole (B1671886) metabolite (M6), and an indole iminium ion metabolite (M3a). nih.govnih.gov
5-Hydroxythis compound (M3) is the major metabolite found in excreta, primarily identified in the feces. nih.gov It accounts for approximately 34% of the administered dose in human studies. nih.govtandfonline.com The formation of M3 occurs through aromatic hydroxylation. nih.gov
Cyclized Indole Metabolite (M6) represents the major circulating metabolite in humans, constituting about 65% of the total radioactivity in plasma. nih.govresearchgate.net This novel metabolite is the result of a complex process involving oxidation, ring closure, and subsequent rearrangement. nih.govtandfonline.com
Indole Iminium Ion Metabolite (M3a) is formed from the subsequent oxidation of the cyclized indole metabolite (M6). tandfonline.comnih.gov While M3a was not detected in human studies, it has been observed in preclinical species and in vitro experiments. tandfonline.com Data suggests this reactive iminium ion is involved in the metabolism-dependent covalent binding of this compound-related material observed in liver microsome incubations. nih.govresearchgate.net
| Metabolite Designation | Chemical Name | Significance |
|---|---|---|
| M3 | 5-hydroxythis compound | Major fecal metabolite (~34% of dose) nih.govtandfonline.com |
| M6 | Cyclized indole metabolite | Major circulating metabolite in humans (~65% of plasma radioactivity) nih.gov |
| M3a | Indole iminium ion metabolite | Formed from oxidation of M6; detected in vitro and in preclinical species tandfonline.comnih.gov |
Oxidative Metabolic Transformations of this compound
Oxidative reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, are fundamental to the metabolism of this compound. nih.gov In vitro studies using human hepatic microsomes and recombinant CYP enzymes have pinpointed the specific enzymes responsible for these transformations. nih.gov The main oxidative pathways are aromatic hydroxylation, N-oxidation of the piperazine (B1678402) ring, and N-demethylation. nih.govresearchgate.net
Aromatic hydroxylation of the benzylidene moiety is a major metabolic pathway for this compound. nih.govresearchgate.net This reaction results in the formation of 5-hydroxythis compound (M3), which is the most abundant metabolite found in feces. nih.govtandfonline.com In vitro correlation and inhibition studies have determined that CYP3A4 is the primary enzyme responsible for the formation of M3. nih.gov While a very minor role for CYP2C19 has been suggested, CYP3A4 is the key catalyst for this hydroxylation. nih.gov Research has also highlighted that the presence of cytochrome b5 is an essential component for the CYP3A4-catalyzed formation of 5-hydroxythis compound. nih.gov
Another significant oxidative pathway is the N-oxidation at the piperazine ring, leading to the formation of this compound N-oxide (M5). nih.govnih.gov This metabolite has been identified as the major metabolite in human urine. researchgate.net Studies with recombinant enzymes have demonstrated that CYP3A4 is also involved in the pathway that leads to M5. nih.gov
N-demethylation is another route of metabolism for this compound, resulting in the formation of metabolite M4. nih.gov This pathway occurs via oxidative N-demethylation. nih.gov In vitro experiments have shown that the formation of M4 is mediated by the enzyme CYP2C8. nih.gov
| Metabolic Pathway | Resulting Metabolite(s) | Primary CYP Enzyme(s) Involved |
|---|---|---|
| Aromatic Hydroxylation | M3 (5-hydroxythis compound) | CYP3A4 nih.gov |
| N-Oxidation | M5 (this compound N-oxide) | CYP3A4 nih.gov |
| N-Demethylation | M4 | CYP2C8 nih.gov |
Cyclization and Rearrangement Mechanisms in this compound Metabolism
A distinctive and major metabolic pathway for this compound involves a multi-step transformation to form the novel cyclized indole metabolite, M6. nih.govnih.gov This pathway is described as proceeding through oxidation, ring closure, and subsequent rearrangement. nih.govtandfonline.com M6 is the primary circulating metabolite in humans, underscoring the importance of this unique mechanism. nih.gov The formation of M6 is also catalyzed by the enzyme CYP3A4. nih.gov
Proposed Mechanisms for Cyclized Indole Metabolite (M6) Formation
The formation of the novel cyclized indole metabolite (M6), which is the major circulating metabolite of this compound in humans, involves a complex, multi-step biotransformation. nih.gov A proposed mechanism suggests the process includes oxidation, ring closure, and subsequent rearrangement. nih.govresearchgate.net This metabolic pathway is distinct from more common routes like hydroxylation and N-demethylation. researchgate.net
One proposed mechanism initiates with a single electron transfer from the piperazine nitrogen (N1), followed by deprotonation at the C-2 position to create a neutral carbon radical. researchgate.net This is followed by a radical coupling reaction that leads to the formation of the cyclized structure. researchgate.net This pathway ultimately results in the formation of M6, a significant and novel metabolite of this compound. tandfonline.comnih.gov
Formation and Fate of the Indole Iminium Ion Metabolite (M3a)
The cyclized indole metabolite (M6) can undergo further oxidation to form the indole iminium ion metabolite, designated as M3a. researchgate.nettandfonline.comnih.gov The formation of M3a is a subsequent step in the metabolic cascade following the creation of M6. tandfonline.com In vitro studies have demonstrated that this conversion pathway is catalyzed by the enzyme CYP3A4. nih.gov
Data from studies using liver microsomes suggest that this indole iminium ion is a reactive intermediate. nih.govresearchgate.net This reactivity is evidenced by the observation of metabolism-dependent covalent binding of radiolabeled this compound to microsomal proteins. nih.govresearchgate.net It is proposed that the electrophilic iminium ion (M3a) is the species responsible for this covalent binding. nih.govresearchgate.net The carbinolamine and the iminium ion intermediate can exist in equilibrium, with the iminium ion concentration being dominant under acidic conditions. researchgate.net
Enzymatic Systems Involved in this compound Biotransformation
The biotransformation of this compound is extensive and involves several enzymatic systems, primarily the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. nih.gov These enzymes are responsible for catalyzing the various oxidative reactions that characterize this compound's metabolism. tandfonline.comnih.gov Key metabolic pathways include aromatic hydroxylation, N-oxidation at the piperazine ring, N-demethylation, and the complex oxidation and rearrangement leading to the major metabolites M6 and M3a. nih.govresearchgate.net
Cytochrome P450 Isozyme Contributions (CYP3A4, CYP2C8, CYP2C19)
In vitro studies using recombinant human CYP enzymes have identified the specific contributions of several isozymes to the metabolism of this compound. tandfonline.comnih.gov
CYP3A4 is the primary enzyme involved in multiple metabolic pathways. tandfonline.comnih.gov It is responsible for the formation of 5-hydroxythis compound (M3), the this compound N-oxide (M5), the novel cyclized indole metabolite (M6), and its subsequent oxidation to the iminium ion (M3a). tandfonline.comnih.gov
CYP2C8 is involved in the oxidative N-demethylation pathway that forms the metabolite M4. tandfonline.comnih.gov
CYP2C19 appears to play a very minor role in the formation of 5-hydroxythis compound (M3). tandfonline.comnih.gov
The specific roles of these key enzymes are summarized in the table below.
| Metabolite | Metabolic Pathway | Primary Contributing CYP Isozyme(s) |
|---|---|---|
| M3 (5-hydroxythis compound) | Aromatic Hydroxylation | CYP3A4 (major), CYP2C19 (minor) |
| M3a (Indole iminium ion) | Oxidation of M6 | CYP3A4 |
| M4 | N-demethylation | CYP2C8 |
| M5 (this compound N-oxide) | N-oxidation | CYP3A4 |
| M6 (Cyclized indole) | Oxidation & Ring Closure | CYP3A4 |
Role of Cytochrome b5 in P450-Catalyzed this compound Metabolism
Cytochrome b5, a small hemeprotein in the endoplasmic reticulum, plays a significant role in modulating the activity of certain CYP enzymes. nih.govnih.gov In the case of this compound, cytochrome b5 has been identified as an essential component for the CYP3A4-catalyzed formation of 5-hydroxythis compound (M3). tandfonline.comnih.gov Its presence helps to reconcile discrepancies observed between metabolism rates in human liver microsomes versus those with recombinant CYP3A4 alone. tandfonline.comnih.gov This suggests that models incorporating recombinant CYP3A4 with cytochrome b5 are more predictive of in vivo metabolic rates for P450-dependent drug oxidations. tandfonline.comnih.gov Cytochrome b5 can augment P450 reactions by acting as an electron donor or by causing allosteric stimulation of the P450 enzyme. nih.gov
In Vitro Metabolic Stability and Reaction Phenotyping Studies using Hepatic Microsomes and Recombinant Enzymes
The metabolic profile and enzymatic pathways of this compound have been characterized through in vitro studies using human hepatic microsomes and heterologously expressed recombinant P450 enzymes. tandfonline.comnih.gov These studies are crucial for identifying the specific enzymes involved in a drug's metabolism, a process known as reaction phenotyping. nih.govlabcorp.com By incubating the compound with a panel of individual recombinant CYP enzymes, researchers can determine the contribution of each enzyme to the formation of various metabolites. nih.govnih.gov
In vitro experiments with this compound demonstrated its metabolism into several key products: M3 (5-hydroxythis compound), M4 (N-demethylated), M5 (N-oxide), M6 (cyclized indole), and M3a (iminium ion). nih.gov Correlation and chemical inhibition studies further confirmed that CYP3A4 is the primary enzyme responsible for forming M3. tandfonline.com Kinetic constants for the formation of M3 in both human liver microsomes and recombinant systems were determined to quantify the enzymatic efficiency. tandfonline.com
| Enzyme System | Km (μM) | Vmax (pmol/min/pmol P450) |
|---|---|---|
| Human Liver Microsomes | Data not specified in source | Data not specified in source |
| rCYP3A4 + b5 | Data not specified in source | Data not specified in source |
Note: Specific Km and Vmax values were determined in the cited study but are not detailed in the available abstract. tandfonline.com The study established that CYP3A4 is primarily responsible for M3 formation. tandfonline.com
Comparative Metabolic Profiles and Pathway Similarities Across Preclinical Species
While detailed comparative metabolic data across multiple preclinical species is limited in the provided search results, key differences with human metabolism have been noted. The novel cyclized indole metabolite (M6) was identified as the major human circulating metabolite, accounting for approximately 65% of the total radioactivity in plasma. nih.govresearchgate.net This suggests that the metabolic pathway leading to M6 may be more prominent in humans than in the preclinical species (rat and dog) used for safety assessment. researchgate.net Identifying such quantitative and qualitative differences in metabolic profiles between humans and preclinical toxicology species is a critical step in drug development to ensure the relevance of animal safety data. bioivt.comeuropa.eu
Preclinical Pharmacological Investigations of Elzasonan
In Vitro Pharmacological Models for Elzasonan (B146119) Research
In vitro studies utilize biological components such as cells or tissues outside their normal biological context to investigate the effects of a compound. jefferson.edu These models are valuable for characterizing receptor interactions and functional activity. sygnaturediscovery.com
Cell-Based Assays for Receptor Binding and Functional Activity
Cell-based assays are fundamental in preclinical research for assessing the binding affinity and functional activity of a compound at specific receptors. sygnaturediscovery.commdpi.com For this compound, these assays were employed to determine its potency and selectivity as a 5-HT1B and 5-HT1D receptor antagonist. wikipedia.orgresearchgate.net These assays typically involve incubating cells expressing the target receptor with a radiolabeled ligand and the test compound to measure displacement of the ligand, indicating binding affinity. sygnaturediscovery.com Functional assays, such as those measuring downstream signaling pathways like adenylyl cyclase activity or GTPγS binding, are used to assess whether the compound acts as an agonist or antagonist. sygnaturediscovery.comidrblab.net this compound demonstrated potent and selective antagonism of 5-HT1B receptors in vitro. tandfonline.comresearchgate.net
Tissue-Based Preparations for Receptor-Mediated Responses
Tissue-based preparations, such as tissue slices or isolated organs, allow for the study of receptor-mediated responses in a more complex environment than single-cell assays, while still being outside of a living organism. jefferson.edumdpi.com These preparations can be used to investigate the functional consequences of receptor binding, such as the modulation of neurotransmitter release or tissue contraction, mediated by 5-HT1B and 5-HT1D receptors. idrblab.net While specific details of tissue-based studies for this compound were not extensively detailed in the provided information, such preparations are commonly used to complement cell-based data by providing insights into the integrated responses of receptors within a more physiological context. jefferson.edumdpi.comupjs.sk
In Vivo Animal Models Employed in Receptor Antagonism Studies
In vivo studies using animal models are essential for evaluating the effects of a compound within a living system, allowing for the assessment of complex physiological responses and behavior. jefferson.edupharmafeatures.combiotechfarm.co.il Animal models are used to study receptor antagonism in a dynamic environment, considering factors like absorption, distribution, metabolism, and excretion (ADME). chemrxiv.orgresearchgate.net
Assessment of this compound's Effects on Neurotransmitter Systems in Preclinical Models
Preclinical in vivo studies with this compound demonstrated enhanced 5-HT neurotransmission. tandfonline.comresearchgate.netfigshare.comuni.lu This is consistent with its proposed mechanism of action as a 5-HT1B and 5-HT1D autoreceptor antagonist, which is thought to increase serotonin (B10506) levels in the brain by blocking the receptors that inhibit serotonin release. wikipedia.orgtandfonline.com Studies investigating the effects of compounds on neurotransmitter systems in animal models often involve techniques such as microdialysis to measure neurotransmitter levels in specific brain regions or electrophysiology to record neuronal activity. scirp.orgfrontiersin.orgfrontiersin.org The enhanced serotonergic innervation observed with this compound is believed to contribute to its potential antidepressant effects by improving signaling in limbic regions like the hippocampus and prefrontal cortex. wikipedia.orgwindows.net
Preclinical Efficacy Studies in Relevant Animal Models
Preclinical efficacy studies aim to determine if a compound has the desired therapeutic effect in animal models that mimic aspects of the human disease. jefferson.educambridge.orgnih.gov For this compound, which was investigated for depression, relevant animal models would include those designed to exhibit behaviors analogous to depressive symptoms in humans. While specific details of these efficacy studies for this compound were not provided in depth, research in this area often utilizes models such as the forced swim test, tail suspension test, or chronic mild stress models to assess antidepressant-like activity. cambridge.orgcore.ac.uk Demonstrating efficacy in these models is a key step before advancing to human clinical trials. researchgate.netcambridge.org
Structure-Activity Relationship (SAR) Studies in Preclinical Contexts
Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how modifications to a compound's chemical structure affect its biological activity. brieflands.comoncodesign-services.comnih.gov In the preclinical context, SAR studies for this compound would have involved synthesizing and testing a series of related compounds with slight structural variations to identify which parts of the molecule are essential for its potent and selective 5-HT1B and 5-HT1D receptor antagonism and enhanced 5-HT neurotransmission. oncodesign-services.com These studies help optimize the compound's properties, such as potency, selectivity, and ADME characteristics, and can guide the design of more effective or safer analogs. chemrxiv.orgbrieflands.comnih.gov While detailed SAR data for this compound were not extensively available in the search results, the fact that it was developed suggests that SAR studies were conducted as part of the lead optimization process. wikipedia.org
Table 1: PubChem CIDs of Mentioned Compounds
| Compound Name | PubChem CID |
| This compound | 6914152 |
| This compound HCl | 6506051 |
| 5-hydroxythis compound (M3) | Not readily available in search results, identified as a metabolite. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov |
| This compound N-oxide (M5) | Not readily available in search results, identified as a metabolite. tandfonline.comresearchgate.netresearchgate.net |
| Cyclized indole (B1671886) metabolite (M6) | Not readily available in search results, identified as a metabolite. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |
| Indole iminium ion metabolite (M3a) | Not readily available in search results, identified as a metabolite. tandfonline.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net |
Data Table: In Vitro Receptor Antagonism
| Receptor Target | In Vitro Activity | Citation |
| 5-HT1B | Potent and selective antagonist | tandfonline.comresearchgate.net |
| 5-HT1D | Selective antagonist | wikipedia.org |
Data Table: In Vivo Neurotransmitter Effects
| Neurotransmitter System | Observed Effect in Preclinical Models | Citation |
| Serotonergic (5-HT) | Enhanced neurotransmission | tandfonline.comresearchgate.netfigshare.comuni.lu |
Computational and Theoretical Chemical Studies of Elzasonan
Molecular Modeling and Docking Simulations for Receptor Interactions
Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as Elzasonan (B146119), binds to its receptor target. researchgate.net These methods are crucial in structure-based drug design for understanding binding modes, affinities, and the stability of the ligand-receptor complex. researchgate.netnih.gov
The process begins with building a three-dimensional (3D) model of the target receptor, in this case, the 5-HT1B receptor. nih.gov If the experimental structure is unavailable, a model can be constructed using homology modeling, where the amino acid sequence of the target is used to build a model based on the known structure of a similar protein. nih.govnih.gov Once a reliable 3D model of the receptor is established, molecular docking simulations can be performed. mdpi.com Docking programs, such as AutoDock or Gold, predict the preferred orientation of this compound within the receptor's binding site and estimate the binding affinity using scoring functions. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.
To further refine the understanding of the binding event and assess the stability of the docked pose, molecular dynamics (MD) simulations are often employed. researchgate.netmdpi.com MD simulations model the dynamic behavior of the molecular system over time, providing a more comprehensive picture of the ligand-receptor interactions. mdpi.com For a compound like this compound, these computational studies can elucidate the structural basis for its antagonist activity at the 5-HT1B receptor.
Table 1: Overview of Molecular Modeling and Simulation Techniques
| Technique | Purpose | Application to this compound |
| Homology Modeling | To create a 3D structural model of a protein when its experimental structure is unknown, using a related known structure as a template. nih.gov | Building a 3D model of the 5-HT1B receptor to serve as the target for docking studies. |
| Molecular Docking | To predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). researchgate.netmdpi.com | Determining the most likely binding pose of this compound within the 5-HT1B receptor's active site and estimating its binding energy. researchgate.net |
| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior of a molecular system, assessing the stability and dynamics of ligand-receptor complexes. mdpi.com | Evaluating the stability of the this compound-5-HT1B receptor complex over time and analyzing the dynamic interactions between the drug and receptor residues. |
Quantum Chemical Calculations for this compound and Metabolite Structures
Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), provide detailed electronic structure information for molecules. nih.govnih.gov These calculations are used to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and interactions. researchgate.netmdpi.com
For this compound and its metabolites, quantum chemical calculations can be used to:
Optimize Molecular Geometry: Determine the most stable 3D structure by finding the energy minimum on the potential energy surface. The accuracy of these theoretical models can be validated by comparing calculated bond lengths and angles with experimental crystallographic data where available. mdpi.com
Calculate Electronic Properties: Determine key descriptors such as the distribution of electron density, electrostatic potential surfaces, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These properties are fundamental to understanding chemical reactivity and intermolecular interactions. nih.gov
Analyze Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular charge transfer and delocalization of electrons, which are crucial for the stability and reactivity of the molecule and its metabolites. researchgate.net
By applying these computational methods, researchers can gain a precise understanding of the structural and electronic characteristics of this compound and its various metabolic products, providing a foundation for explaining their biological activities and chemical behaviors. eco-vector.com
Tautomerism and Conformational Analysis of this compound and its Metabolites
Tautomerism and conformational analysis are critical for understanding the behavior of molecules in biological systems, as different isomers can exhibit distinct chemical and pharmacological properties. researchgate.net In the metabolism of this compound, tautomerism plays a key role in the formation of one of its major circulating metabolites.
The formation of the novel cyclized indole (B1671886) metabolite, known as M6, is proposed to occur through a mechanism involving tautomerism. researchgate.netnih.gov This process involves oxidation, ring closure, and a subsequent rearrangement. researchgate.net The initial step is believed to be the formation of an indole iminium ion intermediate, a reactive species that facilitates the structural rearrangement into the stable M6 metabolite. researchgate.netnih.gov
Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is also important. Molecules like this compound and its metabolites can exist in various conformations due to the rotation around single bonds. researchgate.net The relative stability of these conformers can influence how the molecule interacts with enzymes and receptors. Computational methods can be used to calculate the energies of different conformers to identify the most stable, low-energy states that are likely to be biologically relevant.
Predictive Modeling of this compound's Metabolic Pathways and Metabolite Formation
Predictive modeling combines experimental data with computational algorithms to forecast the metabolic fate of a compound. researchgate.netnih.gov For this compound, in vitro studies using human liver microsomes and recombinant P450 enzymes have identified the primary metabolic pathways, providing the data needed for such models. nih.gov
This compound is extensively metabolized through several key pathways. nih.gov The major routes of biotransformation include:
Aromatic hydroxylation of the benzylidene moiety to form 5-hydroxythis compound (M3). nih.govnih.gov
N-demethylation to produce the M4 metabolite. nih.gov
N-oxidation at the piperazine (B1678402) ring, leading to this compound N-oxide (M5). nih.gov
Oxidation and ring closure to form the novel cyclized indole metabolite (M6), which can be further oxidized to an iminium ion (M3a). researchgate.netnih.gov
Studies with recombinant CYP enzymes have identified the specific enzymes responsible for these transformations. CYP3A4 is the primary enzyme involved in the formation of M3, M5, M6, and M3a. nih.gov The formation of the N-demethylated metabolite M4 is primarily catalyzed by CYP2C8, while CYP2C19 plays a minor role in the formation of M3. nih.gov This information is critical for predicting potential drug-drug interactions.
Table 2: Major Metabolic Pathways and Metabolites of this compound
| Metabolite | Formation Pathway | Primary Enzyme(s) Involved | Reference(s) |
| M3 (5-hydroxythis compound) | Aromatic Hydroxylation | CYP3A4 (major), CYP2C19 (minor) | nih.govnih.gov |
| M4 | N-Demethylation | CYP2C8 | nih.gov |
| M5 (this compound N-oxide) | N-Oxidation | CYP3A4 | nih.gov |
| M6 (Cyclized Indole) | Oxidation, Ring Closure, Rearrangement | CYP3A4 | researchgate.netnih.gov |
| M3a (Iminium Ion) | Oxidation of M6 | CYP3A4 | nih.gov |
Advanced Analytical and Spectroscopic Methodologies in Elzasonan Research
Mass Spectrometry Techniques for Metabolite Identification and Quantification
Mass spectrometry (MS) has been a cornerstone in the study of Elzasonan's metabolism, enabling the identification and structural characterization of its various biotransformation products. nih.govijpras.com In studies analyzing human plasma and excreta after administration of This compound (B146119), mass spectrometry was employed to elucidate the structures of metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass data that helps in determining the elemental composition of metabolites. ijpras.com
Key metabolites of this compound identified through mass spectrometry include:
5-hydroxythis compound (M3): Identified as the major component of drug-related material in feces. nih.gov
A novel cyclized indole (B1671886) metabolite (M6): Found to be the major circulating metabolite in human plasma, accounting for approximately 65% of the total radioactivity in circulation. nih.gov
The indole iminium ion (M3a): An oxidized form of the M6 metabolite. nih.gov
This compound N-desmethyl (M4): Formed via oxidative N-demethylation. nih.govtandfonline.com
This compound N-oxide (M5): Formed through oxidation reactions. nih.govtandfonline.com
Tandem mass spectrometry (MS/MS) techniques, such as precursor ion scanning and neutral loss scanning, have been instrumental in detecting metabolites by identifying common structural motifs or fragmentation patterns related to the parent compound. researchgate.net These methods, combined with liquid chromatography (LC-MS), allow for the effective separation and sensitive detection of metabolites even in complex biological matrices. nsf.gov
| Metabolite ID | Metabolite Name | Formation Pathway | Primary Location Found |
|---|---|---|---|
| M3 | 5-hydroxythis compound | Aromatic Hydroxylation | Feces |
| M6 | Cyclized Indole Metabolite | Oxidation, Ring Closure, Rearrangement | Plasma (Major Circulating) |
| M3a | Indole Iminium Ion | Oxidation of M6 | In vitro systems |
| M4 | This compound N-desmethyl | N-demethylation | In vitro systems |
| M5 | This compound N-oxide | N-oxidation | In vitro systems |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of this compound and its Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy has played a crucial role in the definitive structural elucidation of this compound and its complex metabolites. nih.govnih.gov While mass spectrometry provides information on mass and fragmentation, NMR provides detailed atomic-level information about the molecular structure, including the connectivity and spatial arrangement of atoms. core.ac.ukipb.pt
In this compound research, NMR spectroscopy was used in conjunction with mass spectrometry to confirm the structures of metabolites isolated from human plasma and excreta. nih.gov This was particularly vital for characterizing the novel cyclized indole metabolite (M6) and the subsequent indole iminium metabolite. nih.govresearchgate.net One-dimensional (1D) ¹H NMR spectra and two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are standard methods used to map out the proton and carbon frameworks of molecules, which was essential for confirming the proposed structures of these unique metabolites. nih.govipb.ptresearchgate.net
High-Performance Liquid Chromatography (HPLC) in Metabolite Separation and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in this compound research for the separation and purification of the parent compound and its various metabolites from complex biological samples such as plasma, urine, and feces. nih.govnih.gov The technique's high resolving power allows for the isolation of individual metabolites from a mixture, which is a critical prerequisite for their accurate identification and quantification by spectroscopic methods. nih.govresearchgate.net
In studies of this compound, HPLC systems were coupled with detectors for radioactivity and mass spectrometry (LC-MS). nih.govresearchgate.net For instance, a Polaris C18 column was used to separate metabolites, employing a gradient elution with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid. researchgate.net This setup enabled the isolation of the indole iminium ion metabolite for further characterization. researchgate.net The use of HPLC ensures that the subsequent analysis by MS or NMR is performed on a purified compound, leading to clearer data and more reliable structural elucidation. nih.govnih.gov
Radiometric Assays (e.g., using ¹⁴C-labeled this compound) in Receptor Binding and Metabolism Studies
Radiometric assays, particularly those employing ¹⁴C-labeled this compound, have been fundamental in tracking the compound's fate in the body. nih.gov Following the administration of a single oral dose of [¹⁴C]this compound to human subjects, researchers were able to conduct a mass balance study, quantifying the total recovery of the administered radioactivity in urine and feces. nih.govresearchgate.net This approach revealed that approximately 21% of the radioactive dose was excreted in urine and 58% in feces, with a total recovery of 79%. nih.gov
These radiolabeling studies are also crucial for quantitative metabolite profiling. tandfonline.com By coupling HPLC with accurate radioactivity counting (ARC), the proportion of each metabolite relative to the total drug-related material in circulation can be precisely determined. researchgate.net This method established that the cyclized indole metabolite (M6) accounted for about 65% of the total radioactivity in human plasma. nih.gov Furthermore, incubation of [¹⁴C]this compound with liver microsomes demonstrated metabolism-dependent covalent binding of drug-related material, providing insights into potential bioactivation pathways. nih.govresearchgate.net
Enzyme Kinetics Methodologies in this compound Biotransformation Studies
Enzyme kinetics studies have been employed to identify the specific cytochrome P450 (CYP) enzymes responsible for the biotransformation of this compound. nih.gov These in vitro experiments typically use human liver microsomes and a panel of recombinant heterologously expressed P450 enzymes to pinpoint the contribution of each isozyme to the formation of various metabolites. nih.govtandfonline.com
Research has shown that CYP3A4 is the primary enzyme involved in the metabolic pathways leading to the formation of 5-hydroxythis compound (M3), the indole iminium ion (M3a), this compound N-oxide (M5), and the cyclized indole metabolite (M6). nih.gov The formation of the N-demethylated metabolite (M4) was found to be mediated by CYP2C8. nih.gov While CYP3A4 was primarily responsible for forming M3, a minor role was also noted for CYP2C19. nih.gov These studies also highlighted that the presence of cytochrome b5 is an essential component for the CYP3A4-catalyzed formation of 5-hydroxythis compound. nih.gov
Kinetic constants for the formation of the M3 metabolite by different enzyme systems were determined to quantify the efficiency of these biotransformation reactions. nih.gov
| Enzyme System | Kinetic Parameter | Value |
|---|---|---|
| Human Liver Microsomes | Km (μM) | 1.5 ± 0.2 |
| Vmax (pmol/min/mg) | 105 ± 4 | |
| rCYP3A4 + b₅ | Km (μM) | 1.6 ± 0.1 |
| Vmax (pmol/min/pmol) | 2.8 ± 0.04 |
Data from in vitro studies on the formation of the 5-hydroxythis compound (M3) metabolite. Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) represents the maximum rate of the reaction. nih.gov
Q & A
Q. How should researchers address potential biases in this compound’s preclinical efficacy studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
